Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

描述

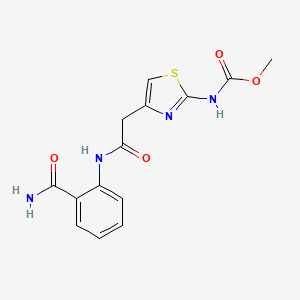

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group (methyl ester of carbamic acid) at the 2-position of the thiazole ring. The structure also includes a 2-carbamoylphenyl-substituted glyoxylamide moiety linked to the 4-position of the thiazole core. Key functional groups include:

- Carbamate group: A methyl ester of carbamic acid (O=C(OCH₃)-NH-), which may influence solubility and metabolic stability.

- 2-Carbamoylphenyl glyoxylamide: A urea-like linkage (N-C(=O)-N) with a carbamoylphenyl substituent, enhancing hydrogen-bonding capacity and structural rigidity.

属性

IUPAC Name |

methyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-16-8(7-23-13)6-11(19)17-10-5-3-2-4-9(10)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,17,19)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPEPDQHKPUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Amide Formation:

Carbamate Formation: The final step involves the reaction of the amide-thiazole intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamate derivatives.

科学研究应用

Chemistry

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate serves as a building block in the synthesis of more complex molecules. Its structural components allow for the development of derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its structural similarity to known bioactive molecules makes it a candidate for modulating enzyme activity, which is crucial in various metabolic pathways .

Medicine

The compound has been explored for its therapeutic properties , particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it relevant in the development of new antibiotics.

- Anticancer Activity : Research suggests that this compound exhibits significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Industrial Applications

This compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance in various industrial applications.

In Vitro Studies

Several studies have demonstrated the compound's efficacy against human cancer cell lines. For instance, it exhibited nanomolar activity against breast and ovarian cancer cells, indicating broad-spectrum antitumor potential .

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence their biological activity. The introduction of functional groups such as fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Animal Models

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .

作用机制

The mechanism of action of Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related thiazole derivatives from the evidence, focusing on molecular features, physicochemical properties, and functional group variations.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound is simpler than urea-linked thiazoles in (e.g., 1f, MW ~667.9), which incorporate piperazine and benzylidene hydrazine groups. These additions increase molecular weight and complexity, likely improving target binding in biological systems .

Functional Group Impact: Carbamate vs. Urea: The target’s methyl carbamate group (O=C(OCH₃)-NH-) is less polar than the urea linkages (N-C(=O)-N) in compounds, which may lower solubility but improve metabolic stability. Thiazole vs.

Urea-thiazole hybrids () show higher melting points (190–207°C), likely due to stronger intermolecular hydrogen bonding from urea groups .

Biological and Industrial Relevance :

- While the target’s applications are unspecified, structurally related compounds in and demonstrate diverse uses, including antimicrobial agents (urea-thiazoles) and herbicides (triazine-carbamates). The 2-carbamoylphenyl group in the target may confer affinity for enzymes or receptors requiring aromatic recognition .

生物活性

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to consolidate existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a carbamate moiety, which is characteristic of many bioactive molecules. The presence of the carbamoylphenyl group enhances its pharmacological properties by increasing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antitumor Activity : Research indicates that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antitumor effects in vitro and in vivo, particularly against breast and ovarian cancer models .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with active sites of enzymes, leading to inhibition of their activity, which can be crucial in the treatment of diseases where enzyme overactivity is a factor .

- Anti-inflammatory Properties : Some studies suggest that thiazole-based compounds may possess anti-inflammatory activities, making them candidates for further exploration in inflammatory disease models.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The thiazole ring can effectively bind to enzyme active sites or other molecular targets, inhibiting their function.

- Metabolic Activation : Similar compounds are biotransformed by cytochrome P450 enzymes into active metabolites that contribute to their cytotoxic effects against tumor cells .

Case Studies

Several studies have highlighted the biological efficacy of related thiazole derivatives:

- Study 1 : A preclinical evaluation demonstrated that certain thiazole derivatives significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a substantial reduction in tumor size compared to control groups .

- Study 2 : Another investigation focused on the enzyme inhibitory properties of thiazole derivatives, revealing that these compounds could effectively inhibit specific proteases involved in cancer progression, thereby showcasing their potential as therapeutic agents .

Data Tables

常见问题

Q. Table 1: Synthetic Yields Under Different Conditions

| Reaction Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | None | 80 | 64 | |

| DMF | DMAP | 100 | 76 | |

| Acetonitrile | EDC/HOBt | 70 | 68 |

Q. Table 2: Bioactivity of Structural Analogs

| Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| –NO₂ on thiazole | EGFR Kinase | 12.3 | |

| –OCH₃ on carbamate | HDAC6 | 8.7 | |

| Ethyl carbamate | MCF-7 Cells | >100 |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。